Spiro[5.5]undecane-3-carboxylic acid
Overview
Description
Spiro[5.5]undecane-3-carboxylic acid is a spirocyclic compound characterized by a unique structure where two rings share a single atom, known as the spiro atom. This compound contains a carboxylic acid functional group attached to the spiro[5.5]undecane skeleton. Spirocyclic compounds have garnered significant interest in various scientific research fields due to their intriguing conformational and configurational aspects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5.5]undecane-3-carboxylic acid typically involves the cyclization of appropriate carboxylic acid derivatives. One approach includes the reaction of 1,5-dioxaspiro[5.5]undecane-2,4-dione with suitable reagents to form the desired this compound . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the proper formation of the spirocyclic structure.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general principles of spirocyclic compound synthesis can be applied. These methods typically involve large-scale cyclization reactions under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[5.5]undecane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Spiro[5.5]undecane-3-carboxylic acid has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug design and development.
Mechanism of Action
The mechanism by which spiro[5.5]undecane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in a distinct manner, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: Compounds with similar spirocyclic structures but different functional groups, such as spiro[5.5]undecane-2-carboxylic acid.
Spiroacetals: Compounds with spirocyclic structures containing acetal functional groups.
Uniqueness
Spiro[5.5]undecane-3-carboxylic acid is unique due to its specific spirocyclic structure combined with a carboxylic acid functional group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
spiro[5.5]undecane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-11(14)10-4-8-12(9-5-10)6-2-1-3-7-12/h10H,1-9H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZALJRIJNIAON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171295 | |
Record name | Spiro(5.5)undecane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18244-47-8 | |
Record name | Spiro(5.5)undecane-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018244478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC211495 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211495 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spiro(5.5)undecane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spiro[5.5]undecane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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